
(E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
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Overview
Description
(E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound that features a triazole ring, a methoxy group, and a phenylmethoxy group. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the methoxy and phenylmethoxy groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and phenylmethoxy halides.
Formation of the imine bond: The final step involves the condensation of the triazole derivative with an aldehyde or ketone to form the imine bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The phenylmethoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, compounds containing triazole rings are often studied for their potential as antifungal, antibacterial, and anticancer agents. The presence of the methoxy and phenylmethoxy groups may enhance the compound’s biological activity and selectivity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
- (E)-1-(2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Uniqueness
The uniqueness of (E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine lies in the combination of its functional groups. The presence of both methoxy and phenylmethoxy groups, along with the triazole ring, provides a unique chemical environment that can influence its reactivity and biological activity.
Properties
IUPAC Name |
(E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-22-16-9-5-8-15(10-20-21-12-18-19-13-21)17(16)23-11-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDKDEHXHHIRHN-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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